molecular formula C11H17O3PS B1673655 Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester CAS No. 13286-32-3

Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester

Cat. No.: B1673655
CAS No.: 13286-32-3
M. Wt: 260.29 g/mol
InChI Key: XFMJUIKWKVJNDY-UHFFFAOYSA-N
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Description

Kitazine is a oraganophosphorus chemical fungicide.

Mechanism of Action

Target of Action

Kitazin, also known as Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, Isoprobenphos, Kitazine, S-Benzyl O,O-diethyl phosphorothioate, or Ricide, is a broad-spectrum, highly effective systemic fungicide . It is primarily targeted against a wide range of fungi on fruits, vegetables, and field crops .

Mode of Action

Kitazin acts by disrupting the fungal cell membrane, leading to leakage of cellular contents and eventually cell death . It also inhibits spore germination and fungal growth . The fungicide is absorbed and translocated through roots, sheath, and leaves .

Biochemical Pathways

Kitazin has been found to influence the lipid biosynthesis of Pyricularia oryzae, a rice blast fungus . It specifically inhibits the conversion from phosphatidylethanolamine to phosphatidylcholine by the transmethylation of S-adenosylmethionine . This disruption of the fungal cell membrane is a key part of its fungicidal action .

Pharmacokinetics

It is known that kitazin is absorbed and translocated through roots, sheath, and leaves . This suggests that it has good bioavailability in the plant system.

Result of Action

Kitazin’s action results in structural damage and altered membrane integrity of the target organisms . It causes significant reduction in germination, seedling vigor index, plumule length, and radicle length . Cellular damage and cytotoxicity induced by Kitazin in membrane-altered root cells have been detected .

Action Environment

The efficacy and stability of Kitazin can be influenced by environmental factors. For instance, the presence of Rhizobium leguminosarum, a bacterium that can tolerate a higher level of Kitazin, can alleviate the toxicity of Kitazin and enhance the performance of peas . This suggests that the presence of certain microorganisms in the environment can modulate the action of Kitazin.

Biochemical Analysis

Biochemical Properties

Kitazin interacts with various biomolecules in the biochemical reactions. For instance, it has been found to interact with Rhizobium leguminosarum, a bacterium that produces indole acetic acid, siderophores, α-ketobutyrate, and exopolysaccharides . The production of these bioactive molecules decreases consistently with gradually increasing Kitazin concentrations .

Cellular Effects

Kitazin has significant effects on various types of cells and cellular processes. It has been observed to cause structural damage and alter membrane integrity of Rhizobium leguminosarum . Kitazin also induces cellular damage in pea roots, as revealed by increased fluorescence in red and blue spectra .

Molecular Mechanism

The molecular mechanism of Kitazin involves its interaction with biomolecules at the molecular level. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein . Beyond its tolerance level, Kitazin causes structural damage and alters membrane integrity .

Temporal Effects in Laboratory Settings

Over time, the effects of Kitazin change in laboratory settings. For instance, the production of bioactive molecules by Rhizobium leguminosarum decreases consistently with gradually increasing Kitazin concentrations

Metabolic Pathways

Kitazin is involved in certain metabolic pathways. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein

Transport and Distribution

Kitazin is absorbed and translocated within cells and tissues

Properties

IUPAC Name

diethoxyphosphorylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMJUIKWKVJNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074502
Record name Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13286-32-3
Record name Kitazin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13286-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kitazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kitazin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49723
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KITAZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BPY4N2DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Kitazin in fungi?

A1: Kitazin, an organophosphorus fungicide, primarily targets the biosynthesis of phosphatidylcholine in fungi like Pyricularia oryzae []. It does so by inhibiting the enzyme phospholipid N-methyltransferase, a key enzyme in the Greenberg pathway of phosphatidylcholine synthesis.

Q2: What is the chemical structure and formula of Kitazin?

A2: Kitazin, chemically known as Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, has the following structural characteristics:

    Q3: How stable is Kitazin under different environmental conditions?

    A4: Studies indicate that Kitazin undergoes photodecomposition upon exposure to ultraviolet light []. This degradation process involves isomerization to O-benzyl O,O-diethyl phosphorothionate, followed by hydrolysis or oxidation. Additionally, cleavage of the P-S bond leads to the formation of O,O-diethyl phosphonate and α-toluenethiol, which ultimately degrade into sulfuric acid and benzoic acid.

    Q4: Are there specific formulation strategies to improve the stability or efficacy of Kitazin?

    A5: While the provided research doesn't delve into specific formulation strategies, it highlights that Kitazin is commercially available in different formulations, including Kitazin P 17% granules []. These formulations likely incorporate stabilizing agents and other ingredients to enhance solubility, bioavailability, and efficacy under specific conditions.

    Q5: What is the environmental impact of Kitazin, and are there methods to mitigate it?

    A6: Research using model ecosystems suggests that Kitazin can persist in water and bioaccumulate in organisms []. The rate of hydrolysis significantly influences its persistence and distribution. Although the provided research doesn't specify mitigation methods, responsible application practices, such as minimizing runoff and using controlled-release formulations, could potentially reduce environmental risks.

    Q6: Has resistance to Kitazin been observed in any plant pathogens?

    A7: Yes, resistance to Kitazin has been observed in Magnaporthe grisea, the causal agent of rice blast []. Studies indicate a high resistance frequency (79.1%) to Kitazin P in M. grisea isolates, despite its limited practical use for over ten years.

    Q7: What are the known toxicological effects of Kitazin on non-target organisms?

    A9: Research highlights that Kitazin can negatively impact the larvivorous potential of the Carnatic rice fish (Oryzias carnaticus) []. Exposure to sub-lethal concentrations of Kitazin reduced the fish's larval consumption, indicating potential ecological consequences in rice paddy ecosystems.

    Q8: Does Kitazin affect beneficial microorganisms in the soil?

    A10: Yes, studies show that Kitazin can impact the plant growth-promoting activities of beneficial bacteria like Pseudomonas aeruginosa []. While the recommended dose showed less pronounced effects, higher concentrations significantly reduced phosphate solubilization, indole acetic acid production, and other beneficial traits.

    Q9: What analytical methods are used to determine Kitazin residues in various matrices?

    A11: Gas chromatography coupled with a nitrogen-phosphorus detector (NPD) has been successfully employed to quantify Kitazin residues in foodstuff samples []. This method offers high sensitivity and overcomes interference from complex matrices, allowing for the detection of Kitazin at levels as low as 0.001 mg/kg.

    Q10: Are there specific methods for extracting and purifying Kitazin from different sample types?

    A12: Research highlights the use of acetonitrile and a mixture of n-hexane and acetone (1:1, V/V) for extracting Kitazin from foodstuffs, replacing the more toxic dichloromethane used in traditional methods []. Additionally, graphitized carbon black mini-columns are employed for purifying plant-based foodstuff extracts, while alumina columns are used for animal-based foodstuff extracts.

    Q11: Are there alternative compounds or strategies for controlling rice blast that could potentially replace or complement the use of Kitazin?

    A13: Yes, several alternative fungicides, including tricyclazole and iprobenphos, have been shown to effectively control rice blast and can be used as tank mix combinations to manage both blast and whorl maggot infestations []. Additionally, researchers are exploring the use of plant-based products like neem (Azadirachta indica) extracts as safer alternatives [].

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